N,N-Dimethylpsychosine is a synthetic derivative of psychosine, a sphingolipid that plays a crucial role in cellular signaling and membrane structure. This compound is particularly relevant in the context of neurological research and lipid metabolism, as it serves as an internal standard for the quantification of psychosine in various biological samples. Understanding its properties and applications can provide insights into its potential roles in health and disease.
N,N-Dimethylpsychosine is typically synthesized from psychosine, which can be derived from natural sources or synthesized chemically. The synthesis involves the reaction of psychosine with formaldehyde and sodium cyanoborohydride, leading to the formation of N,N-dimethylpsychosine through a reductive methylation process .
N,N-Dimethylpsychosine belongs to the class of sphingolipids, specifically categorized as a dimethylated derivative of psychosine. Its chemical structure includes a long-chain fatty acid backbone, characteristic of sphingolipids, which are essential components of cell membranes.
The synthesis of N,N-dimethylpsychosine involves several key steps:
N,N-Dimethylpsychosine has a complex molecular structure characterized by:
The structural analysis reveals that N,N-dimethylpsychosine maintains the core sphingolipid structure while incorporating additional methyl groups that influence its solubility and interaction with biological membranes.
N,N-Dimethylpsychosine participates in various chemical reactions typical for sphingolipids:
The synthesis reaction utilizes specific reagents that facilitate the formation of the dimethylated product while minimizing side reactions. The reaction conditions are optimized to ensure high yield and purity.
The action mechanism of N,N-dimethylpsychosine primarily involves its role as an internal standard in lipidomic studies. By providing a consistent reference point for quantifying psychosine levels, it aids researchers in understanding lipid metabolism and signaling pathways in various biological contexts.
Studies have demonstrated that using N,N-dimethylpsychosine enhances the accuracy of lipid quantification methods, particularly in complex biological matrices where ion suppression may occur .
Characterization techniques such as mass spectrometry and Nuclear Magnetic Resonance spectroscopy are employed to confirm the identity and purity of N,N-dimethylpsychosine post-synthesis .
N,N-Dimethylpsychosine has several scientific uses:
N,N-Dimethylpsychosine (DMP) serves as a structurally analogous internal standard (IS) for precise psychosine quantification in biological matrices. Unlike stable isotope-labeled IS, DMP is synthesized via reductive methylation of psychosine using formaldehyde and sodium cyanoborohydride, yielding an 85% pure product confirmed by NMR and MS [5]. Its structural similarity to psychosine ensures nearly identical chromatographic behavior and ionization efficiency while providing distinct mass transitions (m/z 485 → 282 for DMP vs. m/z 462 → 264 for psychosine). This allows accurate compensation for extraction losses and matrix effects without isotopic cross-talk. In contrast, lactosylsphingosine (used in earlier methods) exhibits differential fragmentation patterns and recovery rates, introducing systematic errors [5] [8]. DMP’s semi-synthetic origin also circumvents the high cost and limited availability of isotopically labeled psychosine.
Robust LC-MS/MS protocols for psychosine leverage hydrophilic interaction liquid chromatography (HILIC) to resolve psychosine from isomers like glucosylsphingosine. Key parameters include:
Table 1: MRM Transitions for Psychosine and DMP
Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
---|---|---|---|
Psychosine | 462.4 | 264.3 | 29 |
N,N-Dimethylpsychosine | 485.5 | 282.3 | 29 |
The protocol achieves a limit of detection (LOD) of 1.5 fmol/µL and linearity (R² > 0.99) across 0.1–500 ng/mL concentrations [5].
Neutral loss (NL) scans of 180 Da (galactose moiety) in positive-ion mode enable specific detection of galactosylsphingosine derivatives. This strategy exploits the cleavage of the glycosidic bond during collision-induced dissociation (CID), generating a sphingosine-derived product ion. DMP undergoes an identical neutral loss, allowing synchronized detection with psychosine. Key advantages include:
This approach reduces false positives by >80% compared to precursor-ion scanning of m/z 282 [5].
CID parameters critically influence sensitivity and specificity:
Table 2: Optimized CID Parameters for Psychosine/DMP Analysis
Parameter | Psychosine | DMP | Impact |
---|---|---|---|
Declustering Potential | 26 V | 36 V | Minimizes Na⁺/K⁺ adducts |
Collision Energy | 29 V | 29 V | Maximizes galactose loss |
Collision Exit Potential | 8 V | 8 V | Prevents over-fragmentation |
Higher CE values (>35 V) cause excessive fragmentation, reducing sensitivity [6].
Matrix effects (ME) in ESI-MS/MS arise from co-eluting phospholipids or salts, suppressing psychosine ionization by 20–60% in brain and blood matrices [1] [4]. DMP counters these effects via:
ME evaluation uses the formula:
ME% = (Aₘₐₜᵣᵢₓ / Aₛₜₐₙ𝒹ₐᵣ𝒹) × 100%
where Aₘₐₜᵣᵢₓ and Aₛₜₐₙ𝒹ₐᵣ𝒹 are peak areas in matrix vs. solvent [7]. ME% for psychosine with DMP correction ranges from 95–105% [5].
Psychosine extraction employs alkaline treatment and liquid-liquid partition:
Table 3: Extraction Recovery Rates in Murine Tissues
Matrix | Recovery (Psychosine) | Recovery (DMP) | RSD (%) |
---|---|---|---|
Brain Stem | 92.3% | 94.1% | 4.2 |
Spinal Cord | 89.7% | 91.5% | 5.8 |
Serum | 85.4% | 87.2% | 7.3 |
DMP-normalized recoveries exceed 85% across tissues, with RSDs <8% [8].
DMP outperforms lactosylsphingosine (LS) as an IS due to:
In twitcher mouse serum, DMP-based quantification showed 112.4 ± 8.7 nmol/L psychosine vs. 95.2 ± 12.3 nmol/L with LS (p < 0.05), confirming LS underestimates true values [8].
Concluding Remarks
N,N-Dimethylpsychosine enables accurate, matrix-resistant psychosine quantification via LC-MS/MS, overcoming limitations of isotopic IS or lactosylsphingosine. Its adoption is critical for studying Krabbe disease mechanisms and therapy monitoring.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: